molecular formula C11H15ClFN3S B12233262 1-(1-ethyl-1H-pyrazol-4-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine

1-(1-ethyl-1H-pyrazol-4-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine

Cat. No.: B12233262
M. Wt: 275.77 g/mol
InChI Key: YKAUTJBPVJFOPX-UHFFFAOYSA-N
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Description

1-(1-ethyl-1H-pyrazol-4-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine is a synthetic organic compound that features a pyrazole ring substituted with an ethyl group and a thienyl group substituted with a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-ethyl-1H-pyrazol-4-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation using ethyl halides in the presence of a base.

    Attachment of the Thienyl Group: The thienyl group can be attached through a coupling reaction, such as Suzuki or Stille coupling, using appropriate thienyl boronic acids or stannanes.

    Fluorination: The fluorine atom can be introduced using electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(1-ethyl-1H-pyrazol-4-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted thienyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding pyrazole carboxylic acids.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted thienyl derivatives.

Scientific Research Applications

1-(1-ethyl-1H-pyrazol-4-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Use in the development of organic semiconductors and conductive polymers.

    Biological Studies: Investigation of its biological activity, including potential antimicrobial and anticancer properties.

    Chemical Synthesis: Use as a building block in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-1H-pyrazol-4-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting or activating their function. The fluorine atom can enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-ethyl-1H-pyrazol-4-yl)methanamine
  • 1-(1-ethyl-1H-pyrazol-4-yl)-N-methylmethanamine
  • 1-(1-ethyl-1H-pyrazol-4-yl)-N-[(5-chloro-2-thienyl)methyl]methanamine

Uniqueness

1-(1-ethyl-1H-pyrazol-4-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine is unique due to the presence of both the fluorine-substituted thienyl group and the ethyl-substituted pyrazole ring. This combination of functional groups can impart distinct physicochemical properties and biological activities compared to similar compounds.

Properties

Molecular Formula

C11H15ClFN3S

Molecular Weight

275.77 g/mol

IUPAC Name

N-[(1-ethylpyrazol-4-yl)methyl]-1-(5-fluorothiophen-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C11H14FN3S.ClH/c1-2-15-8-9(6-14-15)5-13-7-10-3-4-11(12)16-10;/h3-4,6,8,13H,2,5,7H2,1H3;1H

InChI Key

YKAUTJBPVJFOPX-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CNCC2=CC=C(S2)F.Cl

Origin of Product

United States

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